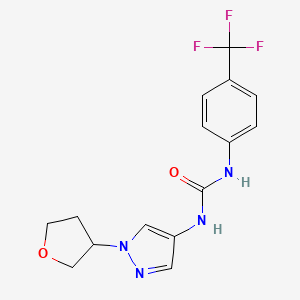

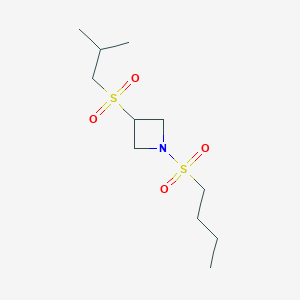

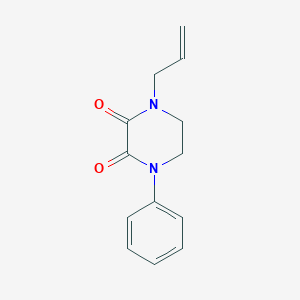

![molecular formula C18H13N3O3S2 B2409378 N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 866041-02-3](/img/structure/B2409378.png)

N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : The synthesis of similar compounds, such as ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, has been achieved through methods like cyclization of thioamide with chloroacetoacetate, indicating a route that could potentially be applicable for the synthesis of N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide (Tang Li-jua, 2015).

Chemical Characterization : Various methods, such as IR, 1H NMR, MS spectra, have been used to establish the structures of these types of compounds, which is crucial for confirming the synthesis of new chemical entities (Tang Li-jua, 2015).

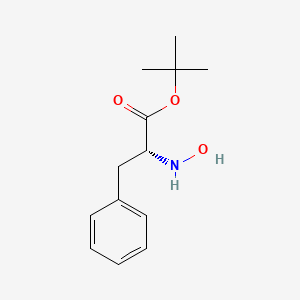

Biological Applications

Antimicrobial Activity : Compounds like N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides have shown potential antibacterial and antifungal activities, indicating that derivatives of thiophene-2-carboxamide might be explored for similar properties (D. Sowmya et al., 2018).

Anticancer Properties : Research on N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides has shown promising results for anticancer applications. This suggests the potential of thiophene-2-carboxamide derivatives in cancer therapy (V. Horishny et al., 2020).

Antioxidant and Anticancer Activity : Derivatives with structures similar to this compound have been studied for their antioxidant and anticancer activities, demonstrating their therapeutic potential (I. Tumosienė et al., 2020).

Mecanismo De Acción

Target of Action

The compound, also known as N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide, is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). It potentiates human and rat mGluR5 activation . The mGluR5 is a G protein-coupled receptor that plays a crucial role in the central nervous system, influencing various physiological processes such as learning, memory, and pain perception .

Mode of Action

This compound potentiates mGluR5 responses by a mechanism that is distinct from other modulators . Instead, it acts at a novel allosteric site on both mGluR1 and mGluR5 to potentiate responses to activation of these receptors .

Biochemical Pathways

By potentiating the response of mGluR5, it can enhance the downstream effects of glutamate signaling, which may include the modulation of neuronal excitability, synaptic plasticity, and neuroprotection .

Pharmacokinetics

It is known to be soluble in dmso , suggesting that it may have good bioavailability

Result of Action

The compound’s action results in the potentiation of mGluR5 responses. This can lead to enhanced glutamatergic neurotransmission, which may have various effects at the molecular and cellular levels, depending on the specific context within the nervous system . For instance, it can influence neuronal excitability, synaptic plasticity, and neuroprotection .

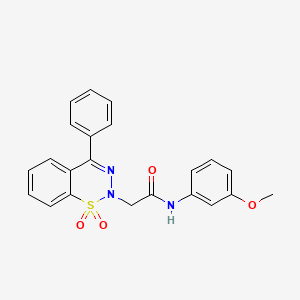

Propiedades

IUPAC Name |

N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S2/c22-15(14-6-3-9-25-14)20-18-19-11(10-26-18)7-8-21-16(23)12-4-1-2-5-13(12)17(21)24/h1-6,9-10H,7-8H2,(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKUEOKYGFYAFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2409297.png)

![2-(4-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2409301.png)

![2-(2-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2409302.png)

![N-(2-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2409308.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2409311.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2409318.png)